7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused with a pyrimidine ring, with a nitro group attached at the 7th position.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidin-4-ones, a class of compounds to which 7-nitro-3h,4h-thieno[3,2-d]pyrimidin-4-one belongs, have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It is known that thieno[3,2-d]pyrimidin-4-ones interact with their targets to exert antimycobacterial effects .
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
It is known that thieno[3,2-d]pyrimidin-4-ones exhibit antimycobacterial activity, suggesting that they inhibit the growth and proliferation of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid to afford the desired thienopyrimidin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-one.
Scientific Research Applications
7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-d]pyrimidin-4(3H)-one: Known for its potential as a photosensitizer in cancer treatment.
Uniqueness
7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thienopyrimidine derivatives and contributes to its specific applications in medicinal chemistry.
Properties
CAS No. |
31169-26-3 |
---|---|
Molecular Formula |
C6H3N3O3S |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.